molecular formula C28H54O2 B3059055 2-Isopropyl-5-methylcyclohexyl stearate CAS No. 93919-01-8

2-Isopropyl-5-methylcyclohexyl stearate

Cat. No. B3059055
CAS RN: 93919-01-8
M. Wt: 422.7 g/mol
InChI Key: UFFYOHVNDSTCTL-UHFFFAOYSA-N
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Description

“2-Isopropyl-5-methylcyclohexyl stearate” is a chemical compound with the molecular formula C28H54O2 . It is also known by other names such as Menthol octadecanoate, stearic acid menthyl ester, 2-Isopropyl-5-methylcyclohexanol octadecanoate, and 5-Methyl-2-(1-methylethyl)cyclohexanol octadecanoate .


Synthesis Analysis

The synthesis of 2-Isopropyl-5-methylcyclohexyl derivatives has been reported in several studies . For instance, one study synthesized (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate via the stereoselective NH-transfer to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate . The reaction employed diacetoxyiodobenzene (DIB) and ammonium carbamate, and occurred in acetonitrile at room temperature .


Chemical Reactions Analysis

The chemical reactions involving 2-Isopropyl-5-methylcyclohexyl derivatives have been studied . For example, one study reported the synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate via a reaction that employed diacetoxyiodobenzene (DIB) and ammonium carbamate .

Scientific Research Applications

Molecular Structure and Optoelectronic Properties

Research conducted by Menon et al. (2017) involved the analysis of a compound structurally related to 2-isopropyl-5-methylcyclohexyl stearate, specifically 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate. This study utilized FT-IR and FT-Raman spectra, alongside molecular dynamics simulations and DFT calculations, to explore its molecular structure and optoelectronic properties. Notably, this work highlighted the compound's potential in nonlinear optics due to its significant first-order hyperpolarizability (Menon et al., 2017).

Stereochemistry of Derivatives

Marshall and Partridge (1968) synthesized and examined the stereochemistry of several cyclohexanone derivatives, including 2-isopropyl-5-methylcyclohexanone. Their work focused on the cis and trans isomers, providing insights into the structural aspects of these compounds (Marshall & Partridge, 1968).

Synthesis and Characterization

Nesterkina et al. (2017) reported on the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, a compound related to 2-isopropyl-5-methylcyclohexyl stearate. The study emphasized the compound's structural characterization through various spectroscopic techniques and X-ray diffraction, demonstrating the methodological approach to synthesizing and analyzing cyclohexyl-based compounds (Nesterkina et al., 2017).

Antimicrobial Activity

Singh et al. (2011) synthesized a series of 2-isopropyl-5-methylcyclohexanol derivatives and evaluated their antimicrobial activity. This research provides an example of how derivatives of 2-isopropyl-5-methylcyclohexyl stearate could potentially be explored for their biological activities (Singh et al., 2011).

Skin Permeation Enhancement

Zhao et al. (2009) investigated the use of O-acylmenthol derivatives, including 2-isopropyl-5-methylcyclohexyl stearate, to enhance the transdermal delivery of drugs. This study demonstrated the potential application of 2-isopropyl-5-methylcyclohexyl stearate in pharmaceutical formulations to improve drug absorption through the skin (Zhao et al., 2009).

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl derivatives has been investigated in some studies . For instance, one study evaluated the enhancing effect of 2-isopropyl-5-methylcyclohexyl heptanoate (M-HEP) on the percutaneous absorption of indomethacin (IM) using in vitro penetration experiments .

Safety and Hazards

The safety data sheet for Isopropyl stearate, a related compound, indicates that it may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

Future Directions

Future research directions could involve the development of drugs that contemporaneously affect various pharmacological targets . For instance, one study suggested the combination of l-menthone and phenoxyacetic acid residues into one molecule as a feasible approach for obtaining drugs that affect multiple pharmacological targets .

properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(29)30-27-23-25(4)21-22-26(27)24(2)3/h24-27H,5-23H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFYOHVNDSTCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869149
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93919-01-8
Record name 5-Methyl-2-(1-methylethyl)cyclohexyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93919-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-5-methylcyclohexyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-isopropyl-5-methylcyclohexyl stearate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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